molecular formula C21H13ClN6O3 B15186929 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile CAS No. 94109-24-7

5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile

Cat. No.: B15186929
CAS No.: 94109-24-7
M. Wt: 432.8 g/mol
InChI Key: NUAQEANIKUBDAC-UHFFFAOYSA-N
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Description

5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound that features a variety of functional groups, including an azo group, a nitrile group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The resulting oxadiazole intermediate is then coupled with a chloro-substituted phenyl ring through an azo coupling reaction, which involves the formation of a diazonium salt followed by its reaction with the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the azo coupling step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline
  • 5-(4-Chlorophenyl)-1,2,4-oxadiazole
  • 4-Methyl-2-oxonicotinonitrile

Uniqueness

5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both an azo group and an oxadiazole ring in the same molecule is relatively rare and provides opportunities for diverse applications in various fields.

Properties

CAS No.

94109-24-7

Molecular Formula

C21H13ClN6O3

Molecular Weight

432.8 g/mol

IUPAC Name

5-[[4-chloro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C21H13ClN6O3/c1-11-15(10-23)19(29)25-20(30)17(11)27-26-16-8-7-13(22)9-14(16)21-24-18(28-31-21)12-5-3-2-4-6-12/h2-9H,1H3,(H2,25,29,30)

InChI Key

NUAQEANIKUBDAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=C(C=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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